

Technical Overview of 1-Bromo-4,5-dimethyl-2-nitrobenzene

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Compound of Interest

Compound Name: 1-Bromo-4,5-dimethyl-2-nitrobenzene

Cat. No.: B1270896

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For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of **1-Bromo-4,5-dimethyl-2-nitrobenzene**, a chemical compound utilized as an intermediate in the synthesis of various organic molecules. It is particularly relevant for applications within the pharmaceutical, agrochemical, and specialty chemical industries.

Physicochemical Properties

The fundamental physicochemical properties of **1-Bromo-4,5-dimethyl-2-nitrobenzene** are summarized below. These values are essential for its application in chemical synthesis and analysis.

Property	Value	Source
Molecular Formula	C ₈ H ₈ BrNO ₂	[1] [2]
Molecular Weight	230.06 g/mol	[1] [2]
CAS Number	53938-24-2	[1] [2] [3]
Appearance	Yellowish crystalline solid	[3]
Purity	≥ 98%	[3] [4]
Density	1.591 g/cm ³	[3]
Melting Point	68-73 °C	[3]
InChI Key	BXLRLFDGLUSGQD- UHFFFAOYSA-N	[4]
Solubility	Insoluble in water, soluble in organic solvents.	[3]

Synthesis Protocol

The following section details a common experimental procedure for the synthesis of **1-Bromo-4,5-dimethyl-2-nitrobenzene**.

Starting Material: 4,5-dimethyl-2-nitroaniline

Reagents:

- Hydrobromic acid (HBr, 48% solution)
- Sodium nitrite (NaNO₂)
- Copper(I) bromide (CuBr)
- Dichloromethane (CH₂Cl₂)
- Sodium hydroxide (NaOH, 10% solution)

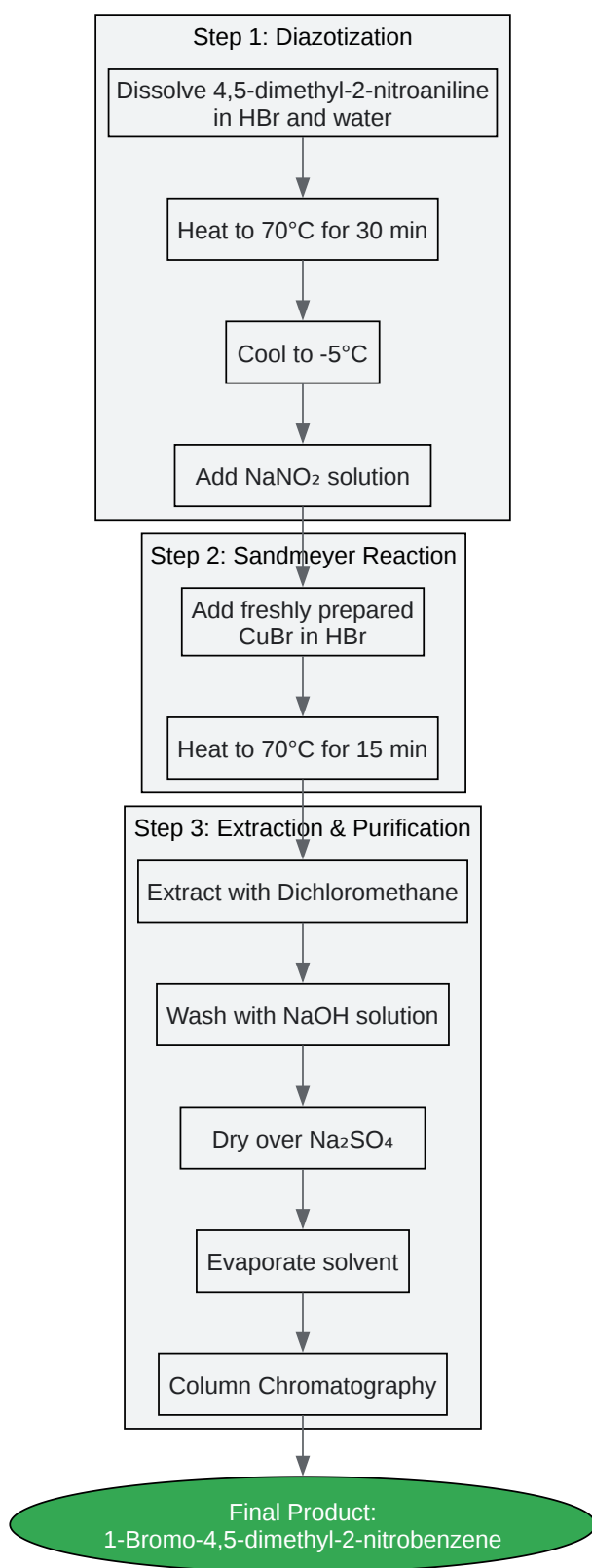
- Anhydrous sodium sulfate (Na_2SO_4)
- Distilled water

Procedure:

- **Diazotization:** Dissolve 1.8 mmol of 4,5-dimethyl-2-nitroaniline in a mixture of 11.4 ml of distilled water and 32 ml of 48% HBr solution.^[1] Stir the mixture at 70°C for 30 minutes. Cool the solution to -5°C. A solution of 11.3 mmol of NaNO_2 in 4 ml of water is then added.^[1] Maintain the system temperature at -5°C for 15 minutes.^[1]
- **Sandmeyer Reaction:** A freshly prepared solution of 24.3 mmol of CuBr in 6 ml of 48% HBr is added to the reaction mixture.^[1] The mixture is then heated to 70°C for 15 minutes.^[1]
- **Extraction and Purification:** The reaction mixture is extracted three times with 20 ml of dichloromethane.^[1] The combined organic phases are washed with 20 ml of 10% NaOH solution and then dried over anhydrous Na_2SO_4 .^[1] The solvent is removed by filtration and evaporated under reduced pressure.^[1]
- **Final Product:** The resulting residue is purified by column chromatography (using a PE/EA = 9:1 mobile phase) to yield **1-Bromo-4,5-dimethyl-2-nitrobenzene** as a yellow solid.^[1] The reported yield for this procedure is 89.4%.^[1]

Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process for **1-Bromo-4,5-dimethyl-2-nitrobenzene**.



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Caption: Synthesis workflow for **1-Bromo-4,5-dimethyl-2-nitrobenzene**.

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